molecular formula C18H17ClN2OS B12487720 6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide

6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide

Cat. No.: B12487720
M. Wt: 344.9 g/mol
InChI Key: UORCSIGPCLMVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, an ethylthiophenyl group, and a dimethylcarboxamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo chlorination, thiophene substitution, and carboxamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the thiophene moiety.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
  • 6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
  • 6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, 6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide stands out due to its specific substitution pattern and functional groups

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide

InChI

InChI=1S/C18H17ClN2OS/c1-4-12-6-8-17(23-12)16-10-14(18(22)21(2)3)13-9-11(19)5-7-15(13)20-16/h5-10H,4H2,1-3H3

InChI Key

UORCSIGPCLMVRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.